molecular formula C5H7ClN2O2 B2805920 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride CAS No. 1955547-78-0

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

Cat. No.: B2805920
CAS No.: 1955547-78-0
M. Wt: 162.57
InChI Key: HXZOPHGQMOIKIA-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride (CAS 1955547-78-0) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C5H7ClN2O2 and a molecular weight of 162.57 g/mol, this imidazole derivative is of significant interest in the development of novel antibacterial agents, particularly for combating multi-drug resistant pathogens . Imidazole-based hybrids and conjugates represent a promising strategy to overcome antibiotic resistance in serious infections caused by ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The compound serves as a key scaffold for creating molecular hybrids where the imidazole pharmacophore is covalently linked to other functional elements, potentially leading to enhanced antibacterial efficacy and dual-targeting mechanisms that can impair resistance development . As a hydrochloride salt, it offers improved stability and handling characteristics for laboratory use. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that proper storage conditions (inert atmosphere, 2-8°C) are recommended to maintain product integrity .

Properties

IUPAC Name

5-methyl-1H-imidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-6-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZOPHGQMOIKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-78-0
Record name 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole

Biological Activity

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H6N2O2
  • Molecular Weight : 126.11 g/mol
  • CAS Number : 557497

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Research indicates that compounds with imidazole moieties can inhibit various enzymes by interacting with their active sites. For instance, studies have shown that imidazole derivatives can effectively inhibit HIV integrase (IN), a critical enzyme in the HIV life cycle. The mechanism involves hydrogen bonding interactions between the imidazole ring and specific amino acid residues in the enzyme's active site .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In vitro assays demonstrated that this compound exhibits moderate antiviral activity against HIV, with percentage inhibition rates exceeding 50% in certain experimental setups . The compound's effectiveness was attributed to its ability to disrupt critical protein-protein interactions involved in viral replication.

Anticancer Potential

The anticancer activity of imidazole derivatives has been well-documented. Research has indicated that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cellular signaling cascades and the induction of oxidative stress .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have reported that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding with amino acids in target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The overall charge distribution within the molecule allows for electrostatic interactions with negatively charged residues in enzymes or receptors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModerate inhibition of HIV integrase
Antiviral ActivityPercentage inhibition >50% against HIV
Anticancer PotentialInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains

Detailed Research Findings

In a study conducted by Cai et al., various imidazole derivatives were synthesized and evaluated for their inhibitory effects on HIV integrase. Among these, compounds containing the imidazole ring demonstrated significant inhibition rates, with some achieving close to 90% inhibition at optimal concentrations . Another investigation focused on the synthesis of novel derivatives aimed at enhancing solubility and bioactivity, which revealed promising results in terms of both antiviral potency and reduced cytotoxicity .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various APIs. For instance, it is involved in the preparation of benzodiazepines such as Midazolam, which is used for its sedative effects. The synthesis process typically involves cyclization reactions that yield high-purity compounds suitable for pharmaceutical use .

b. Anticancer Research
Research has highlighted the potential of imidazole derivatives, including this compound, in targeting specific tyrosine kinases associated with cancer. Compounds derived from this imidazole derivative have shown promise in inhibiting tyrosine kinases like c-Abl and Bcr-Abl, making them candidates for treating neoplastic diseases such as leukemia .

Material Science Applications

a. Corrosion Inhibition
Studies indicate that this compound can act as an effective corrosion inhibitor for metals. Its application in protective coatings has been explored, demonstrating significant reductions in corrosion rates under various environmental conditions.

b. Luminescent Materials
The compound has also been investigated for its luminescent properties, making it suitable for applications in optoelectronic devices. Research shows that incorporating this compound into polymer matrices enhances their luminescent efficiency, contributing to the development of advanced lighting solutions.

Analytical Chemistry Applications

a. Chromatography and Spectroscopy
In analytical chemistry, this compound is utilized as a reagent in chromatographic techniques and spectroscopic analyses. Its ability to form stable complexes with metal ions makes it valuable for detecting trace elements in various samples .

b. Development of New Analytical Methods
Recent studies have focused on using this compound to develop novel analytical methods that improve sensitivity and selectivity in detecting biologically relevant molecules. Techniques involving its use have shown enhanced performance compared to traditional methods .

Case Studies

Study Focus Findings Reference
Synthesis of Midazolam Achieved high yields (up to 98%) using optimized conditions involving this compound as an intermediate .
Corrosion Inhibition Study Demonstrated significant reduction in corrosion rates for steel substrates when treated with the compound.
Luminescent Polymer Research Enhanced luminescent properties observed when incorporated into polymer matrices for optoelectronic applications.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize the positional dependence of substituents on biological activity. For instance:

  • The carboxylic acid group at position 2 in the target compound enhances hydrogen-bonding interactions with dopamine receptors, a feature absent in the C4-substituted carboxylic acid derivatives .
  • Ethyl ester derivatives (e.g., ) are increasingly used in prodrug strategies to improve bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via carbodiimide-mediated coupling reactions. For example, coupling 4-methyl-1H-imidazole-2-carboxylic acid with amines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C to room temperature achieves moderate yields (~65%) . Key factors include solvent choice (THF for solubility), temperature control (to minimize side reactions), and stoichiometric ratios of CDI to carboxylic acid. Alternative methods using oxalyl chloride for acid activation (e.g., in DMF) may require reflux conditions but are less commonly reported for this specific compound .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions on the imidazole ring. For instance, 1H^1H NMR in CDCl3_3 typically shows resonances for methyl groups (~δ 2.28 ppm) and aromatic protons (~δ 6.8–7.8 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities, particularly unreacted starting materials or byproducts .
  • Elemental Analysis : Used to verify stoichiometry of the hydrochloride salt (e.g., C, H, N, Cl content) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at 2–4°C to prevent decomposition. Related imidazole derivatives with similar structures (e.g., 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride) degrade at room temperature, necessitating cold storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points for analogous compounds (e.g., 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate) range from 313–315°C, but anhydrous forms may differ . To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use Karl Fischer titration to quantify water content.
  • Compare NMR spectra with literature under identical solvent conditions .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility. For low solubility in neutral buffers:

  • Use DMSO as a stock solvent (≤5% v/v final concentration).
  • Adjust pH to 3–4 with dilute HCl to protonate the imidazole ring, improving solubility.
  • Employ co-solvents like PEG-400 or cyclodextrin inclusion complexes for hydrophobic derivatives .

Q. What mechanistic insights support its potential as a dopamine D3 receptor modulator?

  • Methodological Answer : In preclinical studies, derivatives of this compound (e.g., N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)butyl)-4-methyl-1H-imidazole-2-carboxamide) act as D3R antagonists/partial agonists. Key steps include:

  • Radioligand binding assays (KiK_i values for D3R vs. D2R selectivity).
  • Functional cAMP assays to assess agonist/antagonist activity.
  • Molecular docking to identify interactions with receptor subpockets (e.g., hydrophobic interactions with methyl groups) .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0°C during CDI activation to prevent over-activation.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products.
  • Purification : Flash chromatography with gradients of methanol/chloroform (e.g., 3% MeOH in CHCl3_3) effectively isolates the target compound .

Q. What are the understudied research areas for this compound in medicinal chemistry?

  • Methodological Answer :

  • Target Identification : Explore kinase inhibition (e.g., JAK2 or EGFR) via high-throughput screening.
  • Prodrug Development : Esterify the carboxylic acid to enhance blood-brain barrier penetration.
  • Combination Therapies : Test synergy with existing antipsychotics or anticancer agents .

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